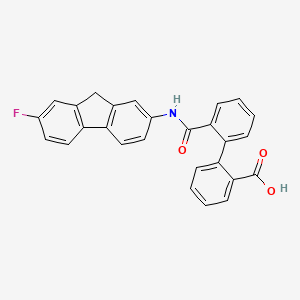

2'-(7-Fluoro-9H-fluoren-2-ylcarbamoyl)biphenyl-2-carboxylic acid

Description

The compound 2'-(7-Fluoro-9H-fluoren-2-ylcarbamoyl)biphenyl-2-carboxylic acid features a biphenyl-carboxylic acid backbone modified with a fluorene-derived carbamoyl group substituted at the 2-position of the fluorene ring and a fluorine atom at the 7-position. This structure combines aromatic rigidity with polar functional groups, making it relevant in medicinal chemistry and materials science.

Properties

CAS No. |

25680-01-7 |

|---|---|

Molecular Formula |

C27H18FNO3 |

Molecular Weight |

423.4 g/mol |

IUPAC Name |

2-[2-[(7-fluoro-9H-fluoren-2-yl)carbamoyl]phenyl]benzoic acid |

InChI |

InChI=1S/C27H18FNO3/c28-18-9-11-20-16(14-18)13-17-15-19(10-12-21(17)20)29-26(30)24-7-3-1-5-22(24)23-6-2-4-8-25(23)27(31)32/h1-12,14-15H,13H2,(H,29,30)(H,31,32) |

InChI Key |

IKHLOSVJEXMGIO-UHFFFAOYSA-N |

Canonical SMILES |

C1C2=C(C=CC(=C2)NC(=O)C3=CC=CC=C3C4=CC=CC=C4C(=O)O)C5=C1C=C(C=C5)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-((7-Fluoro-9H-fluoren-2-yl)carbamoyl)-[1,1’-biphenyl]-2-carboxylic acid typically involves multiple steps, including the formation of the fluorenyl group and its subsequent attachment to the biphenyl structure. One common method involves the use of palladium-catalyzed carbonylative multiple C-C bond formation reactions . The reaction conditions often require a carbon monoxide atmosphere, pre-dried glassware, and purified solvents such as toluene .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, stringent quality control measures are implemented to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

2’-((7-Fluoro-9H-fluoren-2-yl)carbamoyl)-[1,1’-biphenyl]-2-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the fluorenyl group to a more saturated form.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the fluorenyl or biphenyl moieties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary but often involve controlled temperatures, inert atmospheres, and specific solvents .

Major Products

The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may yield fluorenone derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

2’-((7-Fluoro-9H-fluoren-2-yl)carbamoyl)-[1,1’-biphenyl]-2-carboxylic acid has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

Biology: The compound’s unique structure makes it a candidate for studying molecular interactions and biological pathways.

Industry: Utilized in the production of advanced materials, including polymers and electronic devices.

Mechanism of Action

The mechanism of action of 2’-((7-Fluoro-9H-fluoren-2-yl)carbamoyl)-[1,1’-biphenyl]-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The fluorenyl group can intercalate with DNA, affecting gene expression and cellular processes. Additionally, the compound may interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Structural Variations and Functional Group Effects

Substituent Position and Electronic Effects

- 2′-(9H-Fluoren-4-ylcarbamoyl)-2-biphenylcarboxylic Acid (): Molecular formula: C27H19NO3 (MW: 405.45). Differs in the carbamoyl group’s position on the fluorene (4-yl vs. 7-fluoro-2-yl).

- 2-[2-[(9-Oxofluoren-2-yl)carbamoyl]phenyl]benzoic Acid (): Molecular formula: C27H17NO4 (MW: 419.43). A ketone (9-oxo) replaces the fluorine, introducing hydrogen-bonding capacity. This increases polarity and may alter solubility and biological target interactions .

Protective Groups and Backbone Modifications

- 2'-(Fmoc-aminomethyl)biphenyl-2-carboxylic Acid (): Molecular formula: C29H23NO4 (MW: 449.5). Incorporates an Fmoc (fluorenylmethoxycarbonyl) group, commonly used for amine protection in peptide synthesis. This bulky group enhances steric hindrance and may reduce metabolic degradation but increases molecular weight .

- 7-[(9H-Fluoren-9-yl)methoxy]carbonyl}-7-azabicyclo[2.2.1]heptane-2-carboxylic Acid (): Molecular formula: C22H21NO4 (MW: 405.49). A bicyclic azabicyclo structure adds conformational rigidity, which could enhance binding specificity in enzyme-targeted applications .

Physicochemical and Reactivity Profiles

Solubility and Lipophilicity

- Fmoc-containing analogs () exhibit higher molecular weights and reduced solubility in polar solvents due to hydrophobic aromatic stacking .

Biological Activity

2'-(7-Fluoro-9H-fluoren-2-ylcarbamoyl)biphenyl-2-carboxylic acid, with the CAS number 25680-01-7, is a complex organic compound notable for its unique structural features and potential biological activities. This compound has garnered attention in pharmacological research due to its interactions with various biological targets, particularly in the context of cancer treatment and amino acid transport inhibition.

| Property | Value |

|---|---|

| Molecular Formula | C27H18FNO3 |

| Molecular Weight | 423.435 g/mol |

| Density | 1.369 g/cm³ |

| Boiling Point | 577.4 °C |

| Flash Point | 303 °C |

| LogP | 6.087 |

The biological activity of 2'-(7-Fluoro-9H-fluoren-2-ylcarbamoyl)biphenyl-2-carboxylic acid is primarily attributed to its role as an inhibitor of the sodium-dependent neutral amino acid transporter ASCT2 (SLC1A5). This transporter is crucial for maintaining amino acid homeostasis in peripheral tissues, and its inhibition can have significant implications for cancer cell metabolism.

Inhibition Studies

Research indicates that this compound exhibits sub-micromolar potency against ASCT2, demonstrating its potential as a competitive inhibitor. Electrophysiological studies using rat ASCT2 have shown that the compound effectively blocks amino acid transport, which correlates with reduced cell viability in various cancer cell lines, including MCF-7, LnCaP, and MDA-MB-231 .

Case Studies

-

Cell Viability Assays :

- Objective : Evaluate the cytotoxic effects on cancer cell lines.

- Results : The compound inhibited cell viability in a dose-dependent manner across multiple cancer cell lines, underscoring its potential as an anticancer agent.

- Electrophysiological Analysis :

Comparative Analysis with Related Compounds

To better understand the efficacy of 2'-(7-Fluoro-9H-fluoren-2-ylcarbamoyl)biphenyl-2-carboxylic acid, it is beneficial to compare it with structurally similar compounds:

| Compound Name | IC50 (nM) | Notes |

|---|---|---|

| 2'-((9H-Fluoren-4-yl)carbamoyl)-[1,1'-biphenyl]-2-carboxylic acid | N/A | Structural analog with different substituents |

| Lc-BPE (a known ASCT2 inhibitor) | ~1000 | Less potent than 2'-(7-Fluoro...) |

| TBOA (prototypical EAAT inhibitor) | >3000 | Similar mechanism but lower selectivity |

Future Directions

The promising biological activity of 2'-(7-Fluoro-9H-fluoren-2-ylcarbamoyl)biphenyl-2-carboxylic acid warrants further investigation into:

- In vivo efficacy : Understanding how this compound performs in animal models.

- Mechanistic studies : Elucidating the precise molecular interactions with ASCT2 and other potential targets.

- Structural modifications : Exploring derivatives to enhance potency and selectivity against specific cancer types.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.